molecular formula C50H65ClN4O12 B2986984 KB02-Slf

KB02-Slf

货号: B2986984
分子量: 949.5 g/mol
InChI 键: OKJBKEQXKMMRPL-WVILEFPPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

KB02-SLF是通过一系列化学反应合成的,这些反应涉及将FKBP12的合成配体(SLF)与亲电子侦察片段偶联 . 合成路线通常包括以下步骤:

生物活性

KB02-SLF is a bifunctional compound designed as a proteolysis-targeting chimera (PROTAC) that facilitates the degradation of specific proteins within cells. Its mechanism of action primarily involves the selective degradation of nuclear-localized FKBP12, a protein associated with various cellular processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

Electrophilic Nature and Protein Interaction

This compound operates through a unique mechanism that involves covalent modification of target proteins. The compound contains an electrophilic chloroacetamide moiety that is critical for its activity. This warhead enables this compound to engage with cysteine residues on target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway.

  • Target Protein : FKBP12
  • Mechanism : Covalent modification → Polyubiquitination → Proteasomal degradation

Experimental Findings

Research has demonstrated that this compound effectively reduces levels of nuclear FKBP12 in human cell lines such as HEK293T and MDA-MB-231. Notably, the degradation process is concentration-dependent, with effective concentrations ranging from 0.5 to 5 μM, while higher concentrations exhibit varied effects due to the predominance of binary over ternary complexes in PROTAC mechanisms .

Key Data Table: Concentration-Dependent Effects of this compound on FKBP12 Degradation

Concentration (μM)Time (h)Effect on Nuclear FKBP12
0.524Moderate reduction
28Significant reduction
54Sustained reduction
1024Variable effects

Study 1: Mechanistic Insights into FKBP12 Degradation

In a pivotal study, researchers utilized HEK293T cells to investigate the effects of this compound on FKBP12 levels. The results indicated that:

  • Polyubiquitination : this compound induced polyubiquitination specifically in nuclear FKBP12 but did not affect cytosolic FKBP12 .
  • Inhibition Studies : The degradation was inhibited by proteasome inhibitors such as MG132, confirming the proteasomal pathway's involvement in this process .

Study 2: Role of DCAF16 in Mediating Degradation

Further investigations highlighted the role of DCAF16, a substrate receptor component of Cullin-RING E3 ligases, in mediating the effects of this compound:

  • Enrichment Studies : DCAF16 was found to be significantly enriched in cells treated with this compound compared to controls, indicating its involvement in the targeted degradation mechanism .
  • Functional Assays : Knockout studies demonstrated that cells lacking DCAF16 were resistant to this compound-induced FKBP12 degradation, underscoring DCAF16's essential role .

Key Data Table: Impact of DCAF16 on this compound Activity

Cell LineDCAF16 StatusEffect of this compound on FKBP12 Degradation
HEK293T+/+Effective degradation
HEK293T-/-No degradation
MDA-MB-231+/+Effective degradation
MDA-MB-231-/-No degradation

属性

IUPAC Name

[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBKEQXKMMRPL-WVILEFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H65ClN4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

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